3-ethyl-2-sulfanylquinazolin-4-one
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Overview
Description
3-ethyl-2-sulfanylquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . The presence of the sulfanyl group at the 2-position and the ethyl group at the 3-position in the quinazolinone ring structure contributes to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-sulfanylquinazolin-4-one typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of 2-aminobenzoic acid with ethyl isothiocyanate, followed by cyclization under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, eco-friendly solvents and catalysts are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-sulfanylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under oxidative conditions.
Substitution: The ethyl group at the 3-position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various alkyl or aryl-substituted quinazolinones.
Scientific Research Applications
3-ethyl-2-sulfanylquinazolin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-ethyl-2-sulfanylquinazolin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-sulfanylquinazolin-4-one: Lacks the ethyl group at the 3-position.
3-methyl-2-sulfanylquinazolin-4-one: Has a methyl group instead of an ethyl group at the 3-position.
3-phenyl-2-sulfanylquinazolin-4-one: Contains a phenyl group at the 3-position.
Uniqueness
3-ethyl-2-sulfanylquinazolin-4-one is unique due to the presence of the ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other similar compounds .
Properties
IUPAC Name |
3-ethyl-2-sulfanylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-12-9(13)7-5-3-4-6-8(7)11-10(12)14/h3-6H,2H2,1H3,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZQWRFOQPLYPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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